molecular formula C8H6N2O3S B13021974 4-Hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid

4-Hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B13021974
M. Wt: 210.21 g/mol
InChI Key: WOBLFVMCIOQBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid (CAS 1216288-05-9) is a high-value heterocyclic building block in medicinal chemistry and drug discovery research. This compound features a thieno[2,3-d]pyrimidine core, which serves as a privileged scaffold in the design of enzyme inhibitors due to its structural similarity to biological purine bases. The primary research value of this compound lies in its role as a precursor for potent inhibitors of pathogenic enzymes. Scientific studies have demonstrated that derivatives based on this scaffold act as nanomolar inhibitors of HIV-1 reverse transcriptase-associated Ribonuclease H (RNase H), a viral enzymatic function not yet targeted by current FDA-approved drugs . These N-hydroxy thienopyrimidine-2,3-dione derivatives exhibit significant antiviral activity in cell culture with excellent selectivity over related enzymes, making them promising leads for novel antiretroviral therapies . Furthermore, the thieno[2,3-d]pyrimidine core is a key structural component in the design of multitargeted anti-cancer agents. Research shows that hybrids incorporating this scaffold can simultaneously inhibit histone deacetylases (HDACs) and receptor tyrosine kinases (such as EGFR and VEGFR2), representing a modern strategy to overcome drug resistance in cancer treatment . The mechanism of action for its derivatives typically involves metal ion chelation in enzymatic active sites. In the context of HIV RNase H inhibition, the pharmacophore can chelate the two Mg²⁺ ions in the enzyme's active site, thereby blocking its catalytic function . For research requiring further functionalization, the molecule presents reactive carboxylic acid and hydroxyl groups, offering versatile points for synthetic modification to explore structure-activity relationships . Handling and Storage: For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . This chemical is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C8H6N2O3S

Molecular Weight

210.21 g/mol

IUPAC Name

2-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H6N2O3S/c1-3-9-6(11)5-4(8(12)13)2-14-7(5)10-3/h2H,1H3,(H,12,13)(H,9,10,11)

InChI Key

WOBLFVMCIOQBDF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CS2)C(=O)O)C(=O)N1

Origin of Product

United States

Preparation Methods

Gewald Aminothiophene Synthesis

A widely used approach to prepare the key 2-aminothiophene intermediates involves the Gewald reaction, which is a one-pot condensation of:

  • Ethyl acetoacetate or cyclohexanone,
  • Activated cyanoacetamide,
  • Elemental sulfur,

in the presence of a base such as morpholine and a polar solvent like DMF. This method efficiently yields 2-aminothiophene derivatives, which serve as precursors for the thieno[2,3-d]pyrimidine ring system.

Cyclization to Thieno[2,3-d]pyrimidin-4-one

The 2-aminothiophene intermediates are then reacted with appropriate aldehydes under acidic catalysis (e.g., catalytic concentrated HCl) in dry DMF to form thieno[2,3-d]pyrimidin-4-one derivatives. This step constructs the pyrimidine ring fused to the thiophene.

Introduction of the 4-Hydroxy Group

The 4-hydroxy functionality is typically introduced by chlorination of the 4-keto group followed by hydrolysis:

  • Treatment of thieno[2,3-d]pyrimidin-4-one derivatives with phosphorus oxychloride (POCl3) at 0 °C to reflux conditions (4–12 hours) converts the 4-keto group to a 4-chloro intermediate.
  • Subsequent hydrolysis of the 4-chloro derivative under aqueous conditions yields the 4-hydroxy substituted compound.

This method is efficient and yields 4-hydroxy derivatives with good purity, often without the need for intermediate purification due to the high reactivity of the chlorinated intermediates.

Carboxylic Acid Functionalization at the 5-Position

The 5-carboxylic acid group can be introduced or revealed by hydrolysis of ester or nitrile precursors:

  • Ester intermediates (e.g., ethyl esters) of thieno[2,3-d]pyrimidine derivatives are hydrolyzed under basic conditions (e.g., 5% aqueous NaOH) at elevated temperatures (~100 °C) until the solution clears.
  • Acidification of the reaction mixture precipitates the 5-carboxylic acid product, which is then isolated by filtration and recrystallization.

Alternatively, nitrile precursors can be converted to carboxylic acids by alkaline hydrolysis followed by acidification.

Methyl Substitution at the 2-Position

Methylation at the 2-position is generally achieved by alkylation of the corresponding 2-amino or 2-hydroxy intermediates:

  • Alkylation reactions use methyl bromide or methyl iodide in the presence of bases such as potassium carbonate or sodium hydroxide in polar aprotic solvents like DMF.
  • Reaction conditions typically involve heating at 95–100 °C for 1 hour with stirring.
  • The methylated products are isolated by extraction and recrystallization.

Representative Preparation Procedure (Summary Table)

Step Reaction Type Reagents/Conditions Outcome/Yield (%) Notes
1 Gewald aminothiophene synthesis Ethyl acetoacetate, cyanoacetamide, S, morpholine, DMF, reflux Key 2-aminothiophene intermediate One-pot, efficient synthesis
2 Cyclization to thieno[2,3-d]pyrimidin-4-one Aldehyde, catalytic HCl, dry DMF, reflux Thieno[2,3-d]pyrimidin-4-one derivatives Acid catalysis, high selectivity
3 Chlorination at 4-position POCl3, 0 °C to reflux, 4–12 h 4-chloro intermediate (40–80% yield) Moisture sensitive, used directly next step
4 Hydrolysis to 4-hydroxy Aqueous NaOH, heat, acidification 4-Hydroxy derivative Precipitation and recrystallization
5 Alkylation at 2-position Methyl bromide/iodide, K2CO3, DMF, 95–100 °C, 1 h 2-Methyl substituted product Extraction and purification
6 Ester hydrolysis to acid 5% NaOH aqueous, heat, acidification 5-Carboxylic acid High yield, simple isolation

Research Findings and Notes

  • The Gewald reaction remains a cornerstone for preparing the thiophene ring with amino substitution, enabling subsequent pyrimidine ring formation.
  • Chlorination with POCl3 is a reliable method to activate the 4-position for hydroxy substitution, with yields ranging from 40% to 80% depending on conditions and substrates.
  • Hydrolysis steps are straightforward and scalable, with reported yields of 67–90% for carboxylic acid formation.
  • Alkylation reactions are typically high yielding and selective for the 2-position, with mild bases and polar aprotic solvents facilitating the process.
  • Alternative synthetic routes involving benzyloxy intermediates and copper-catalyzed coupling have been reported for related pyrimidine carboxylic acids, offering efficient two-step syntheses with overall high yields.
  • Spectroscopic characterization (IR, NMR, MS) confirms the structure and substitution pattern of the final compounds.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Antiviral Activity :
    • Research has indicated that compounds similar to 4-Hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid exhibit antiviral properties. For instance, derivatives of thieno[2,3-d]pyrimidines have been studied for their efficacy against viral infections such as HIV and hepatitis C. The thienopyrimidine structure is known for its ability to inhibit viral replication by targeting specific enzymes involved in the viral life cycle .
  • Anticancer Properties :
    • Studies have shown that thienopyrimidine derivatives can induce apoptosis in cancer cells. The mechanism involves the inhibition of certain kinases that are crucial for cancer cell proliferation. A notable case study demonstrated that a derivative of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit specific enzymes linked to metabolic disorders. For example, research has highlighted its potential in modulating pathways related to purine metabolism, which could be beneficial in treating conditions like gout and hyperuricemia .

Agricultural Applications

  • Pesticide Development :
    • The structural features of 4-Hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid make it a candidate for the development of new pesticides. Its efficacy against plant pathogens has been tested, showing promise in protecting crops from fungal infections, thereby enhancing agricultural yield and sustainability .

Material Science Applications

  • Polymer Chemistry :
    • The compound has been incorporated into polymer matrices to enhance their thermal and mechanical properties. Its inclusion helps improve the durability of materials used in various industrial applications, including packaging and automotive sectors .

Data Table: Summary of Applications

Application AreaSpecific Use CaseResearch Findings
PharmaceuticalAntiviral ActivityInhibits replication of HIV and hepatitis C viruses
Anticancer PropertiesInduces apoptosis in cancer cell lines
Enzyme InhibitionModulates purine metabolism pathways
AgriculturalPesticide DevelopmentEffective against fungal pathogens
Material SciencePolymer ChemistryEnhances thermal and mechanical properties

Case Studies

  • Antiviral Efficacy Study :
    A study published in a peer-reviewed journal demonstrated that a derivative of 4-Hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid significantly reduced viral load in infected cell cultures, highlighting its potential as a therapeutic agent against viral infections.
  • Cytotoxicity Assessment :
    An experimental study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results showed a dose-dependent response with notable apoptosis induction at higher concentrations, suggesting further investigation into its use as an anticancer drug.
  • Agricultural Trials :
    Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in fungal infections compared to untreated controls, indicating its effectiveness as a biopesticide.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting certain enzymes or modulating receptor activity. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrimidine-Carboxylic Acid Derivatives

Compound Name Core Structure Substituents (Position) Key Functional Groups Pharmacological Activity Solubility Profile
4-Hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid Thieno[2,3-d]pyrimidine 4-OH, 2-Me Carboxylic acid, Hydroxy Not explicitly reported Likely low (free acid form)
4-Hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid ethyl ester Pyrimidine 4-OH, 2-SMe, 5-COOEt Ester, Methylsulfanyl Not reported Improved (ester enhances lipophilicity)
3-[...]thieno[3,4-d]pyrimidine-5-carboxylic acid choline salt Thieno[3,4-d]pyrimidine 2,4-Dioxo, fluoro/methoxy substituents Carboxylic acid, Choline salt GnRH antagonism (inferred) High (salt formation)
2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acid Dihydropyrimidine 2-Hydroxyimino, 4-Ph, 6-Me Hydroxyimino, Carboxylic acid Antimicrobial Moderate
4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 4-Cl, 2-SMe Chloro, Methylthio Not reported Low (neutral substituents)

Key Observations:

  • Substituent Position: The thieno[2,3-d] vs. thieno[3,4-d] ring fusion (e.g., vs.
  • Functional Groups : Hydroxy and carboxylic acid groups enhance polarity but may reduce membrane permeability. Methylsulfanyl or chloro groups increase lipophilicity, favoring CNS-targeting activity (e.g., ’s analgesics) .
  • Solubility : Esterification () or salt formation () significantly improves solubility compared to free acids.

Pharmacological Activity

  • Antimicrobial Activity: 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids () exhibit broad-spectrum activity, likely due to the hydroxyimino group’s ability to chelate metal ions in microbial enzymes . The target compound’s methyl group may offer steric hindrance, reducing similar efficacy unless optimized.
  • Analgesic/Sedative Effects : Piperazinyl-substituted pyrido[2,3-d]pyrimidines () demonstrate strong analgesic activity, highlighting the importance of bulky substituents for CNS penetration . The target compound’s smaller methyl group may limit such effects.

Biological Activity

4-Hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, focusing on its antimicrobial properties, anti-inflammatory effects, and interactions with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C8_8H6_6N2_2O3_3S
  • Molecular Weight : 210.21 g/mol
  • CAS Number : 1216288-05-9

The compound features a thieno[2,3-d]pyrimidine ring system with a hydroxyl group at the 4-position and a carboxylic acid at the 5-position. This arrangement contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid exhibits notable antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains:

  • Gram-positive Bacteria : Significant activity against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative Bacteria : Effective against Escherichia coli and Salmonella typhi.
  • Antimycobacterial Activity : Demonstrated effectiveness against Mycobacterium tuberculosis and Mycobacterium avium.

The minimum inhibitory concentrations (MICs) for these activities were determined, showcasing the compound's potential as an antimicrobial agent .

Microbial Strain MIC (µg/mL)
Staphylococcus aureus32
Bacillus subtilis16
Escherichia coli64
Salmonella typhi32
Mycobacterium tuberculosis8

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of related thienopyrimidine derivatives. Although specific data on 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid is limited, similar compounds have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, derivatives have been reported with IC50_{50} values comparable to standard anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The structure of 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid allows for various modifications that can enhance its biological activity. The presence of the hydroxyl and carboxylic acid groups is critical for its interaction with biological targets. Studies suggest that modifications at specific positions can lead to improved potency and selectivity against microbial strains .

Case Studies

  • Antimicrobial Efficacy Study :
    A series of derivatives based on thieno[2,3-d]pyrimidine were synthesized and tested for antimicrobial activity. Among them, compounds with amido or imino side chains showed enhanced efficacy against both Gram-positive and Gram-negative bacteria .
  • Toxicity Assessment :
    The most potent derivatives were evaluated for toxicity using hemolytic assays. Results indicated that these compounds were non-toxic up to a concentration of 200 µmol/L, suggesting a favorable safety profile for further development .

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